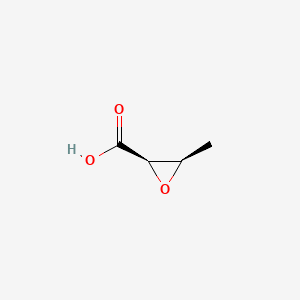

3-Methylglycidic acid

CAS No.: 86561-72-0

Cat. No.: VC1851586

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86561-72-0 |

|---|---|

| Molecular Formula | C4H6O3 |

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | (2R,3R)-3-methyloxirane-2-carboxylic acid |

| Standard InChI | InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3-/m1/s1 |

| Standard InChI Key | SEDGGCMDYFKAQN-PWNYCUMCSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](O1)C(=O)O |

| SMILES | CC1C(O1)C(=O)O |

| Canonical SMILES | CC1C(O1)C(=O)O |

Introduction

Chemical Structure and Properties

Physical Properties

Table 2: Comparative Physical Properties of Related Glycidic Compounds

Chemical Properties

Glycidic acids, including 3-Methylglycidic acid, exhibit reactivity patterns that reflect the presence of their two key functional groups: the epoxide ring and the carboxylic acid moiety. The epoxide ring is characterized by its strained three-membered structure, making it particularly susceptible to nucleophilic attack. This reactivity is often stereo- and regioselective, influenced by the substituents on the ring—in this case, the methyl group would affect the approach of nucleophiles and the resulting stereochemistry of ring-opening products. The carboxylic acid functional group can participate in typical acid-base reactions, forming salts with bases, and can be converted to various derivatives including esters, amides, and acid chlorides through established synthetic methods. The combination of these functional groups in a single molecule creates potential for cascade reactions, where one transformation triggers subsequent reactions at another site. Additionally, the specific stereochemistry indicated by the (2R,3R) designation would influence the three-dimensional interaction of this molecule with other chiral reagents or catalysts, potentially enabling stereoselective transformations that are valuable in pharmaceutical and fine chemical synthesis.

Synthesis and Preparation Methods

Table 3: Potential Synthesis Approaches for Glycidic Acids

| Compound | Toxicity Data | Route of Exposure | Species | Source |

|---|---|---|---|---|

| Glycidic acid, 3-sec-butyl-3-methyl-, methyl ester | LD50: 178 mg/kg | Intravenous | Mouse | |

| 3-Methylglycidic acid | Not available | - | - | - |

Research Findings and Current Studies

Table 6: Regulatory Actions Related to Glycidic Acid Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume